7-Phenyl-pteridin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

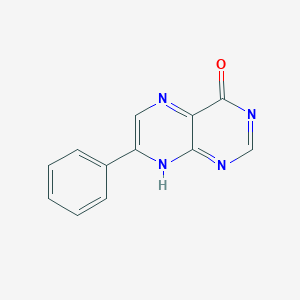

7-Phenyl-pteridin-4-ol is a heterocyclic compound with the molecular formula C12H8N4O and a molecular weight of 224.22 g/mol It is characterized by a pteridine ring system substituted with a phenyl group at the 7-position and a hydroxyl group at the 4-position

Métodos De Preparación

The synthesis of 7-Phenyl-pteridin-4-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the condensation of 2,4,5-triaminopyrimidine with benzaldehyde, followed by cyclization and oxidation steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

7-Phenyl-pteridin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or quinones.

Reduction: The compound can be reduced to form dihydro or tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pteridine core. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

7-Phenyl-pteridin-4-ol has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in studies related to enzyme inhibition and as a probe for understanding biological pathways involving pteridines.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 7-Phenyl-pteridin-4-ol involves its interaction with specific molecular targets, such as enzymes in the pteridine pathway. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This interaction can lead to the modulation of biological pathways and has potential therapeutic implications .

Comparación Con Compuestos Similares

7-Phenyl-pteridin-4-ol can be compared with other pteridine derivatives, such as:

7-Methyl-pteridin-4-ol: Similar structure but with a methyl group instead of a phenyl group.

7-Phenyl-pteridin-2-ol: Differing in the position of the hydroxyl group.

Tetrahydrobiopterin: A naturally occurring pteridine involved in enzymatic reactions. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

Overview

7-Phenyl-pteridin-4-ol is a heterocyclic compound characterized by a phenyl group at the 7-position of the pteridin-4-ol structure. Its molecular formula is C12H8N4O with a molecular weight of approximately 224.22 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in enzyme inhibition and potential therapeutic applications.

Biological Activity

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes, which is crucial for its potential therapeutic applications. Notably, it has been shown to inhibit:

- Beta-lactamase and Beta-lactamase II : These enzymes are produced by certain bacteria and can degrade beta-lactam antibiotics, contributing to antibiotic resistance. The ability of this compound to inhibit these enzymes suggests its potential use in combating antibiotic-resistant infections.

- Cytochrome P450 Enzymes (CYP3A4) : This enzyme plays a critical role in drug metabolism. Studies show that this compound can inhibit CYP3A4 activity, leading to increased levels of co-administered drugs, which raises concerns about drug-drug interactions and potential toxicity.

Cell Proliferation and Viability

Preliminary studies have explored the effects of this compound on cell proliferation and viability, indicating its potential application in cancer research. The compound's interactions with cellular pathways may lead to modulation of cell growth, although detailed mechanisms remain under investigation.

Immunomodulatory Properties

There is ongoing research into the immunomodulatory effects of this compound. Its ability to influence immune function could open avenues for therapeutic applications in conditions requiring immune modulation.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological pathways. It primarily acts by binding to the active sites or allosteric sites of enzymes, thereby inhibiting their activity and modulating biological processes.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 2-Amino-6-(hydroxymethyl)pteridin-4-ol | 0.91 | Involved in nucleic acid metabolism; contains an amino group. |

| 2-Amino-6,7-dimethylpteridin-4-ol | 0.90 | Methyl groups increase lipophilicity; potential enhanced activity. |

| 2-Amino-6-methylpteridine-4,7-diol | 0.86 | Hydroxymethyl groups provide additional reactivity; used in medicinal chemistry. |

These comparisons highlight the significance of the phenyl substitution in influencing the biological properties of this compound.

Case Studies and Research Findings

Several case studies have documented the biological activities of this compound:

- Antibiotic Resistance : A study demonstrated that derivatives of pteridine compounds, including this compound, effectively inhibited beta-lactamase activity in resistant bacterial strains, suggesting a pathway for developing new antibiotics.

- Drug Metabolism : Research involving human liver microsomes indicated that this compound significantly alters the metabolism of several drugs through CYP3A4 inhibition, necessitating further exploration into its implications for pharmacotherapy.

- Cancer Research : Preliminary findings suggest that this compound may induce apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent.

Propiedades

IUPAC Name |

7-phenyl-3H-pteridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O/c17-12-10-11(14-7-15-12)16-9(6-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPVXHVRRKILEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C3C(=O)NC=NC3=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.